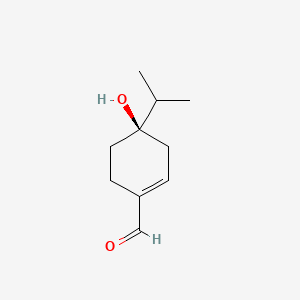
(3-Chlorophenyl)(1-methyl-2-pyrrolidinylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCN-3009 is a mesoporous carbon nitride compound known for its unique structural and physicochemical properties. It has gained significant attention in various fields due to its large surface area, uniform pore diameters, and semiconducting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
MCN-3009 can be synthesized through the polymerization of aromatic and aliphatic carbons with high nitrogen-containing molecular precursors. This process involves hard and soft templating approaches to achieve the desired mesoporous structure .
Industrial Production Methods
In industrial settings, the production of MCN-3009 typically involves the use of high-temperature treatment and controlled atmospheres to ensure the formation of the mesoporous structure. The process may also include the incorporation of various functionalities, such as metal nanoparticles or organic molecules, to enhance its properties .
Chemical Reactions Analysis
Types of Reactions
MCN-3009 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its semiconducting and basic properties .
Common Reagents and Conditions
Common reagents used in the reactions involving MCN-3009 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions involving MCN-3009 depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce amines .
Scientific Research Applications
MCN-3009 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of MCN-3009 involves its semiconducting properties, which enable it to participate in photoelectrochemical conversions and sensing applications. The molecular targets and pathways involved include the activation of carbon dioxide and the selective sensing of toxic organic acids .
Comparison with Similar Compounds
Similar Compounds
- Mesoporous silica nanoparticles
- Graphitic carbon nitride
- Mesoporous carbon nanoparticles
Uniqueness
MCN-3009 is unique due to its dual functionalities, including both acidic and basic groups, which are introduced through UV-light irradiation. This property offers enzyme-like characteristics in a single system, making it highly versatile for various applications .
Properties
CAS No. |
50528-92-2 |
|---|---|
Molecular Formula |
C12H14ClN3O |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
(3E)-1-(3-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H14ClN3O/c1-16-7-3-6-11(16)15-12(17)14-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3,(H,14,17)/b15-11+ |
InChI Key |
SINSISHOQIDCEP-RVDMUPIBSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CN1CCCC1=NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



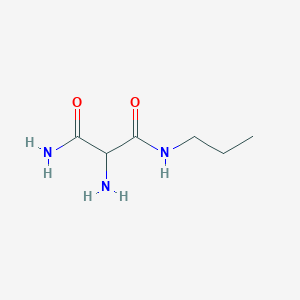

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
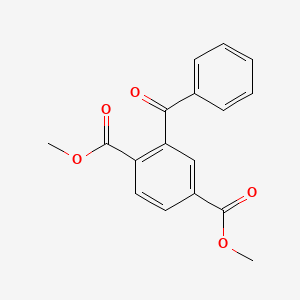
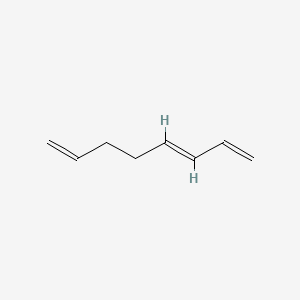

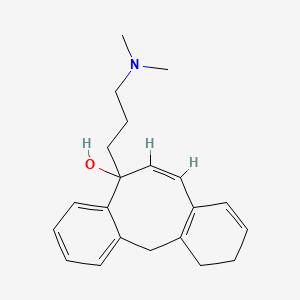
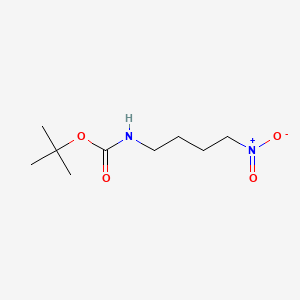

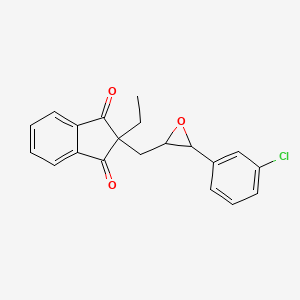

![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
